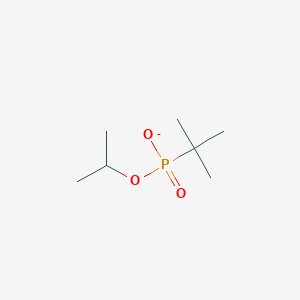

Propan-2-yl tert-butylphosphonate

Description

Properties

CAS No. |

129821-74-5 |

|---|---|

Molecular Formula |

C7H16O3P- |

Molecular Weight |

179.17 g/mol |

IUPAC Name |

tert-butyl(propan-2-yloxy)phosphinate |

InChI |

InChI=1S/C7H17O3P/c1-6(2)10-11(8,9)7(3,4)5/h6H,1-5H3,(H,8,9)/p-1 |

InChI Key |

HWDPKRZPOBEQIG-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)OP(=O)(C(C)(C)C)[O-] |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Esterification

Tert-butylphosphonic acid reacts with excess propan-2-ol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) to yield the monoester. This method, adapted from general phosphonate esterification protocols, typically employs reflux conditions (80–100°C) with continuous water removal via Dean-Stark apparatus. Yields range from 65% to 85%, depending on reaction time (12–24 h) and stoichiometry.

- Reactants : Tert-butylphosphonic acid (1 eq), propan-2-ol (3 eq), H₂SO₄ (0.1 eq).

- Conditions : Toluene solvent, reflux at 110°C for 18 h.

- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and vacuum distillation.

- Yield : 78% (purity >95% by ³¹P NMR).

Coupling Agent-Mediated Esterification

Carbodiimides (e.g., DCC or EDCI) facilitate esterification under milder conditions (25–40°C). This method minimizes thermal degradation and is ideal for acid-sensitive substrates.

| Coupling Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| DCC | THF | 25 | 72 |

| EDCI/DMAP | DCM | 40 | 85 |

Synthesis via Phosphorochloridate Intermediate

Chloride Formation and Alcoholysis

Tert-butylphosphonic dichloride (Cl₂P(O)C(CH₃)₃), synthesized from PCl₃ and tert-butanol, reacts with propan-2-ol in a stepwise manner. The monoester is isolated by quenching excess Cl₂P(O) groups with water.

- Dichloride Synthesis : PCl₃ (1 eq) + tert-butanol (2 eq) → Cl₂P(O)C(CH₃)₃ (85% yield, 0–5°C).

- Alcoholysis : Cl₂P(O)C(CH₃)₃ (1 eq) + propan-2-ol (1.2 eq) → monoester (70% yield, Et₃N base, 0°C).

Partial Hydrolysis of Diesters

Di(propan-2-yl) tert-butylphosphonate undergoes selective hydrolysis under acidic or enzymatic conditions to yield the monoester.

- Conditions : 1 M HCl, 60°C, 6 h.

- Yield : 90% monoester, 10% dihydrolysis byproduct.

- Mechanism : Protonation of the P=O group enhances electrophilicity, favoring nucleophilic water attack.

- Lipase B (Candida antarctica) : pH 7.0 buffer, 30°C, 24 h.

- Yield : 88% monoester (enantiomeric excess >95% for chiral analogs).

Transesterification of Lower Alkyl Esters

Methyl or ethyl tert-butylphosphonates transesterify with excess propan-2-ol under basic (NaO-iPr) or acidic catalysis.

- Reactants : Dimethyl tert-butylphosphonate (1 eq), propan-2-ol (10 eq), NaO-iPr (0.2 eq).

- Conditions : Reflux (82°C), 8 h.

- Yield : 92% monoester (GC-MS purity 98%).

Economic Considerations :

- Excess alcohol is recovered via distillation for reuse.

- Methanol byproduct (b.p. 64.7°C) is easily separated.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Scale Suitability |

|---|---|---|---|

| Acid-Catalyzed Esterif. | High yield, simple setup | Long reaction time | Lab to pilot |

| Coupling Agents | Mild conditions, high purity | Costly reagents | Small scale |

| Phosphorochloridate | Scalable, high atom economy | Hazardous intermediates | Industrial |

| Transesterification | Recyclable solvents, low waste | Requires high alcohol excess | All scales |

Applications and Industrial Relevance

Propan-2-yl tert-butylphosphonate serves as:

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl tert-butylphosphonate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Propan-2-yl tert-butylphosphonate has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: The compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bone-related diseases.

Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism by which propan-2-yl tert-butylphosphonate exerts its effects involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the active site of the enzyme, thereby blocking the normal substrate from accessing the site.

Comparison with Similar Compounds

The following analysis compares Propan-2-yl tert-butylphosphonate with structurally or functionally related organophosphorus compounds, focusing on substituent effects, reactivity, and applications.

Structural Analogues

Key Observations :

- Steric Effects: The tert-butyl group in this compound provides significant steric hindrance, reducing nucleophilic attack rates compared to smaller substituents (e.g., methyl in tert-butyl methylphosphonofluoridate).

- Reactivity: Unlike fluoridated derivatives (e.g., tert-butyl methylphosphonofluoridate), this compound lacks a P–F bond, rendering it less reactive in hydrolysis or phosphorylation reactions.

- Solubility : The absence of polar groups (e.g., hydroxyethyl in ’s compound) likely limits its solubility in aqueous media compared to phosphonamidoates.

Functional Analogues

- Such fragments highlight the persistence of branched alkyl groups in environmental degradation pathways, suggesting this compound may exhibit similar stability in oxidative conditions.

- Polymer Applications: Butyl 2-propenoate polymers () demonstrate the utility of ester-containing phosphonates in materials science. This compound’s steric bulk could enhance thermal stability in polymer matrices.

Stability and Environmental Impact

- This compound’s tert-butyl group may slow hydrolysis compared to linear alkyl phosphonates (e.g., methyl analogues), as seen in the persistence of tert-butyl-containing compounds in ozonation studies.

Q & A

Q. Can this compound act as a flame retardant synergist in polymer composites, and how is its efficacy tested?

- Answer: Phosphonates enhance char formation in polymers like polycarbonate. Evaluate using cone calorimetry (ASTM E1354) to measure heat release rate (HRR) and smoke production. Combine with alumina trihydrate (ATH) for synergistic effects. TGA-FTIR analysis under N2 quantifies thermal decomposition products (e.g., phosphoric acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.